molecular formula C16H16N4O3S B11586384 2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-2-yl)-acetamide

2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-2-yl)-acetamide

Cat. No.: B11586384
M. Wt: 344.4 g/mol
InChI Key: BORBXYQXXUVYGY-UHFFFAOYSA-N
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Description

2-[8,8-DIMETHYL-4-OXO-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a complex organic compound with a unique structure that includes pyrano, pyrido, thieno, and pyrimidin rings

Preparation Methods

The synthesis of 2-[8,8-DIMETHYL-4-OXO-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrano and pyrido rings, followed by the introduction of the thieno and pyrimidin rings. The final step involves the acetylation of the compound to form the acetamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[8,8-DIMETHYL-4-OXO-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[8,8-DIMETHYL-4-OXO-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include those with pyrano, pyrido, thieno, and pyrimidin rings, such as:

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide

InChI

InChI=1S/C16H16N4O3S/c1-16(2)4-10-8(6-23-16)3-9-12-13(24-14(9)19-10)15(22)20(7-18-12)5-11(17)21/h3,7H,4-6H2,1-2H3,(H2,17,21)

InChI Key

BORBXYQXXUVYGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)N)C

Origin of Product

United States

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